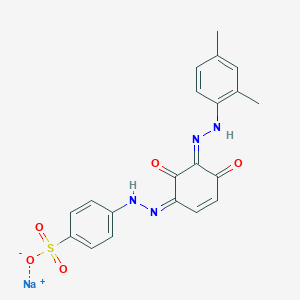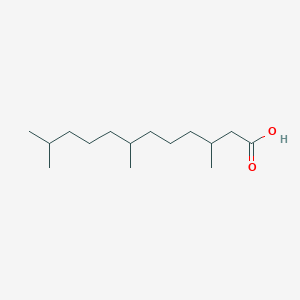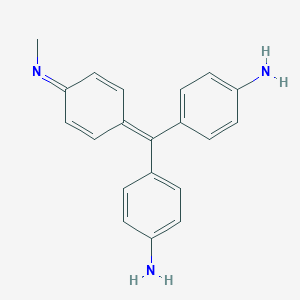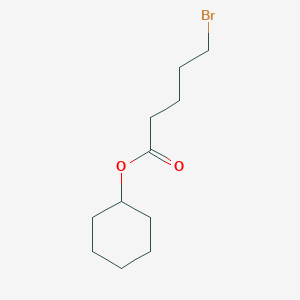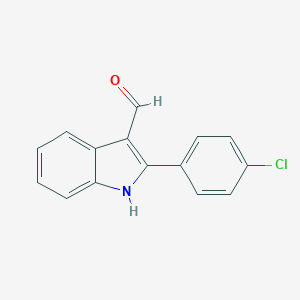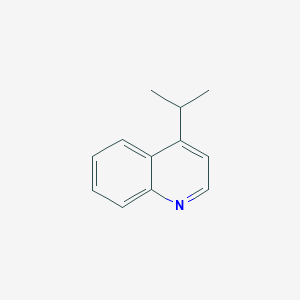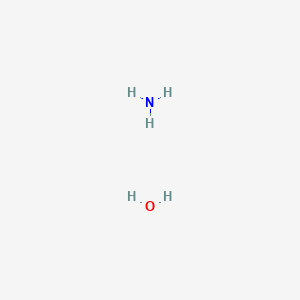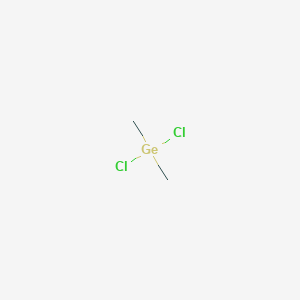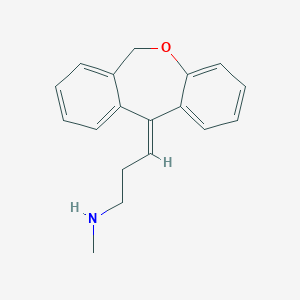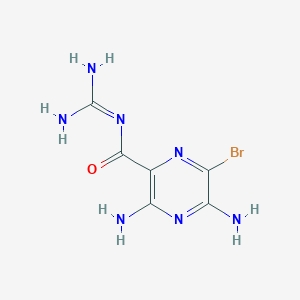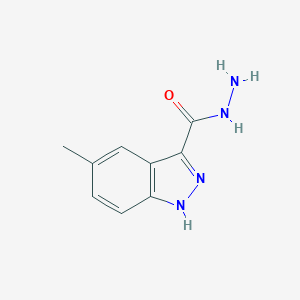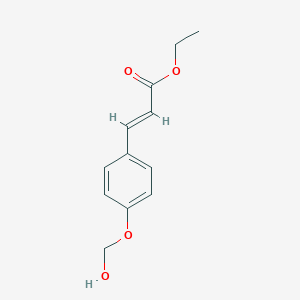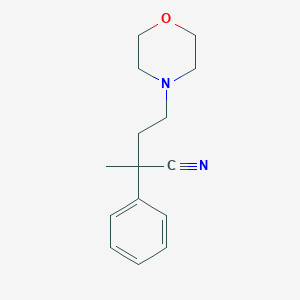
2-Methyl-4-morpholino-2-phenylbutyronitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MMPB is a white crystalline powder that belongs to the class of nitriles. It was first synthesized in the 1990s by a group of researchers at the University of Helsinki, Finland. Since then, it has been studied extensively for its potential therapeutic applications.
作用机制
The exact mechanism of action of MMPB is not yet fully understood. However, studies suggest that it can modulate various cellular pathways, including the PI3K/Akt and MAPK/ERK pathways. MMPB has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins.
生化和生理效应
MMPB has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that MMPB can inhibit cell proliferation, induce apoptosis, and modulate the expression of various genes. In vivo studies have shown that MMPB can reduce inflammation, oxidative stress, and neuronal damage.
实验室实验的优点和局限性
One of the main advantages of using MMPB in lab experiments is its high potency and specificity. MMPB has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations of using MMPB is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on MMPB. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. MMPB has also been investigated as a potential anti-inflammatory agent and can be used to treat various inflammatory disorders. Additionally, MMPB has been shown to have anticancer properties and can be developed as a chemotherapeutic agent. Further studies are needed to fully understand the mechanism of action of MMPB and its potential therapeutic applications.
In conclusion, MMPB is a chemical compound that has shown great potential in scientific research. Its high potency and specificity make it an attractive candidate for various therapeutic applications. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of MMPB involves the reaction of 2-methyl-4-phenyl-2-oxazoline with potassium cyanide and morpholine. The reaction takes place in the presence of a catalyst, such as sodium methoxide, and yields MMPB as the final product.
科学研究应用
MMPB has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and immunology. In neuroscience, MMPB has been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress. In cancer research, MMPB has been investigated as a potential chemotherapeutic agent, as it can induce apoptosis in cancer cells. In immunology, MMPB has been found to have immunomodulatory effects and can enhance the immune response.
属性
CAS 编号 |
1425-59-8 |
|---|---|
产品名称 |
2-Methyl-4-morpholino-2-phenylbutyronitrile |
分子式 |
C15H20N2O |
分子量 |
244.33 g/mol |
IUPAC 名称 |
2-methyl-4-morpholin-4-yl-2-phenylbutanenitrile |
InChI |
InChI=1S/C15H20N2O/c1-15(13-16,14-5-3-2-4-6-14)7-8-17-9-11-18-12-10-17/h2-6H,7-12H2,1H3 |
InChI 键 |
QOBDYSKUZHDWOI-UHFFFAOYSA-N |
SMILES |
CC(CCN1CCOCC1)(C#N)C2=CC=CC=C2 |
规范 SMILES |
CC(CCN1CCOCC1)(C#N)C2=CC=CC=C2 |
其他 CAS 编号 |
12240-15-2 |
同义词 |
2-Methyl-2-phenyl-4-morpholinobutanenitrile |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



